molecular formula C9H7ClN2O B12504787 2-Chloro-5-methylquinazolin-4-ol

2-Chloro-5-methylquinazolin-4-ol

Cat. No.: B12504787
M. Wt: 194.62 g/mol
InChI Key: IGGAJSRWDYTDEP-UHFFFAOYSA-N
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Description

2-Chloro-5-methylquinazolin-4-ol is a heterocyclic compound with the molecular formula C9H7ClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylquinazolin-4-ol typically involves the reaction of 2-amino-5-methylbenzoic acid with phosphoryl chloride (POCl3) to form 2-chloro-5-methylquinazoline. This intermediate is then hydrolyzed to yield this compound . The reaction conditions generally require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted quinazoline derivatives.

    Oxidation Reactions: Quinazolinone derivatives.

    Reduction Reactions: Dihydroquinazoline derivatives.

Scientific Research Applications

2-Chloro-5-methylquinazolin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a lead compound in drug discovery.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By inhibiting these enzymes, the compound can exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinazolin-4-ol
  • 5-Methylquinazolin-4-ol
  • 2-Chloro-6-methylquinazolin-4-ol

Comparison

2-Chloro-5-methylquinazolin-4-ol is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-5-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7ClN2O/c1-5-3-2-4-6-7(5)8(13)12-9(10)11-6/h2-4H,1H3,(H,11,12,13)

InChI Key

IGGAJSRWDYTDEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(NC2=O)Cl

Origin of Product

United States

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